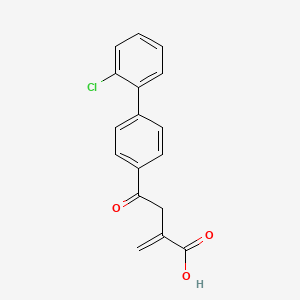
Itanoxone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itanoxone is a chemical compound known for its pharmacological properties, particularly in regulating cholesterol, lipids, and uric acid levels . It is chemically identified as 4-(2’-chloro-[1,1’-biphenyl]-4-yl)-2-methylene-4-oxobutanoic acid . This compound has been studied for its potential therapeutic applications, including its hypolipidemic and hypo-uricemic effects .
Wissenschaftliche Forschungsanwendungen
Itanoxone has been extensively studied for its scientific research applications in various fields. In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, this compound’s hypolipidemic and hypo-uricemic properties make it a potential candidate for treating conditions related to high cholesterol and uric acid levels . Additionally, this compound has been investigated for its anti-inflammatory properties and its potential use in developing new anti-inflammatory agents . In the industrial sector, this compound’s chemical properties make it useful in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing .
Vorbereitungsmethoden
Itanoxone can be synthesized through a Friedel-Crafts reaction between itaconic anhydride and 2-chlorobiphenyl . This method involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled conditions to facilitate the reaction. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques to remove impurities .
Analyse Chemischer Reaktionen
Itanoxone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wirkmechanismus
The mechanism of action of itanoxone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the enzyme xanthine oxidase, which plays a key role in the production of uric acid . By inhibiting this enzyme, this compound reduces the levels of uric acid in the body, thereby exerting its hypo-uricemic effect. Additionally, this compound’s hypolipidemic effect is believed to be mediated through its interaction with lipid metabolism pathways, although the exact molecular targets and mechanisms are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Itanoxone is structurally similar to other hypolipidemic and hypo-uricemic agents, such as fenofibrate and allopurinol . this compound is unique in its dual action on both cholesterol and uric acid levels, making it a versatile compound for therapeutic applications. Similar compounds include:
- Fenofibrate: Primarily used to reduce cholesterol levels.
- Allopurinol: Used to reduce uric acid levels.
- Nabumetone: An anti-inflammatory agent with a similar mode of interaction with enzymes .
This compound’s unique combination of hypolipidemic and hypo-uricemic properties distinguishes it from these similar compounds, offering potential advantages in treating conditions that involve both high cholesterol and uric acid levels .
Eigenschaften
CAS-Nummer |
58182-63-1 |
|---|---|
Molekularformel |
C17H13ClO3 |
Molekulargewicht |
300.7 g/mol |
IUPAC-Name |
4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21) |
InChI-Schlüssel |
HJWLWNLAIBFKDO-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Kanonische SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Andere CAS-Nummern |
58182-63-1 |
Synonyme |
4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid F 1379 itanoxone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




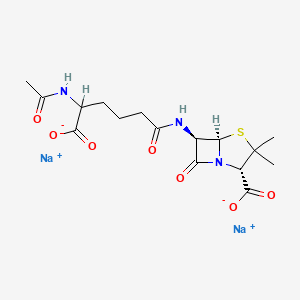
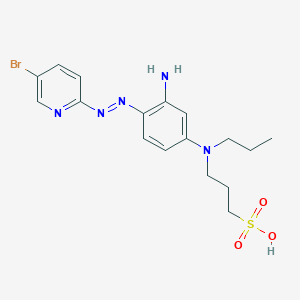

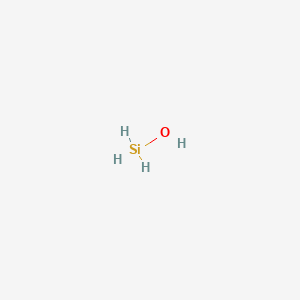

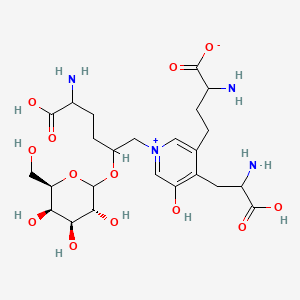
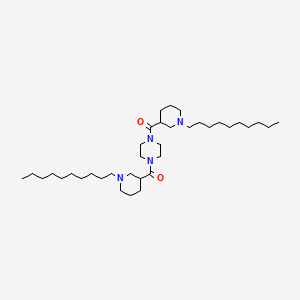

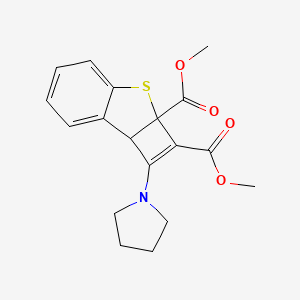
![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)
![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)